N-Benzyl-D-glucamine
Description
Contextualization within Aminosugar Chemistry and Glucamine Derivatives
N-Benzyl-D-glucamine is chemically classified as a secondary amine and a derivative of D-glucamine, which is an aminosugar derived from glucose. The structure is characterized by a benzyl (B1604629) group (a phenyl group attached to a methylene (B1212753) group, -CH2-C6H5) substituting one of the hydrogens on the amino group of D-glucamine. This substitution has a significant impact on the molecule's properties, such as its lipophilicity and its interactions with other molecules.
Aminosugars are a class of carbohydrates where a hydroxyl group is replaced by an amino group. odu.edu Glucamine and its derivatives are of particular interest due to the presence of multiple hydroxyl groups and a nitrogen atom, which can participate in hydrogen bonding and act as a coordination site for metal ions. The introduction of the N-benzyl group to the glucamine structure enhances its potential for various chemical transformations and applications.
The synthesis of this compound can be achieved through the reductive amination of D-glucose with benzylamine (B48309). This method involves the reaction of the aldehyde group of glucose with benzylamine to form a Schiff base (an imine), which is then reduced to the secondary amine. A patented method describes the synthesis by mixing D-glucose and benzylamine in water and methanol (B129727), followed by a catalytic reaction. google.com Another approach involves the reductive amination of oligosaccharides with benzylamine, which has been shown to be an efficient method for coupling oligosaccharides. nih.gov
Historical Perspectives on this compound Research Trajectories
Early research on this compound and its close derivatives primarily focused on their properties as chelating agents for heavy metals. Studies from the early 1990s investigated the use of this compound dithiocarbamate (B8719985) (BGD), a derivative of this compound, for the mobilization and excretion of toxic metals like cadmium and mercury. nih.gov Research demonstrated that BGD was effective in enhancing the biliary and urinary excretion of mercury in rats exposed to mercuric chloride. nih.gov
Further investigations into the structure-activity relationships of dithiocarbamates for cadmium mobilization also pointed to the importance of the N-substituent. A 1990 study on the optimization of chelating agent structure for mobilizing aged renal and hepatic cadmium deposits highlighted the synthesis and characterization of sodium N-benzyl-4-O-(β-D-galactopyranosyl)-D-glucamine-N-carbodithioate, showcasing the ongoing effort to refine the therapeutic potential of these compounds. nih.gov These early studies laid the groundwork for understanding how the chemical structure of this compound derivatives influences their biological activity.
Current Research Landscape and Emerging Themes in this compound Studies
The contemporary research involving this compound and its derivatives has expanded beyond chelation therapy to explore new applications, leveraging the unique chemical properties of this scaffold.
One emerging theme is the use of N-substituted glucamine derivatives as organogelators . These molecules can self-assemble in organic solvents to form gels, which have potential applications in materials science and drug delivery. Recent studies have explored how modifications to the N-substituent and the glucamine backbone affect the gelation properties. nih.govacs.org For instance, various 4,6-O-benzylidene acetal (B89532) protected D-glucosamine derivatives have shown promise as low-molecular-weight gelators. acs.org
Another area of active research is the use of D-glucosamine and its derivatives in asymmetric synthesis . The chiral nature of the glucamine backbone makes it a valuable scaffold for use as a chiral auxiliary, which can control the stereochemical outcome of a chemical reaction. numberanalytics.comnih.gov While direct applications of this compound as a chiral auxiliary are still being explored, the broader field of using sugar-based auxiliaries is well-established.
Furthermore, the synthesis of various N-substituted glucamine derivatives continues to be an active area of research. For example, the development of efficient synthetic routes, such as the double reductive amination approach, allows for the creation of a diverse library of polyhydroxypiperidines from sugar-derived dicarbonyl compounds and various amines, including benzylamine. chim.it These synthetic advancements open up new possibilities for creating novel molecules with tailored properties for various scientific investigations.
Below is a table summarizing key research findings related to this compound and its derivatives:
| Research Area | Key Findings |
| Synthesis | This compound can be synthesized by the reductive amination of D-glucose with benzylamine. google.comnih.gov |
| Chelation | This compound dithiocarbamate effectively enhances the excretion of mercury. nih.gov Derivatives have been optimized for the mobilization of cadmium. nih.gov |
| Organogelators | N-substituted glucamine derivatives, including those with benzylidene acetal protection, can act as effective low-molecular-weight organogelators. nih.govacs.org |
| Asymmetric Synthesis | The chiral nature of the glucamine scaffold is utilized in asymmetric synthesis as a chiral auxiliary. numberanalytics.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S)-6-(benzylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2/t10-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNAHMSFQNFFSO-UMSGYPCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264564 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74410-48-3 | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74410-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Benzyl D Glucamine and Its Derivatives
Reductive Amination Strategies for N-Benzyl-D-glucamine Synthesis
Reductive amination serves as a primary method for synthesizing this compound. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. Challenges in this method include managing the chemoselectivity due to the reducibility of the initial carbonyl group, the equilibrium nature of imine formation, the presence of various reducible intermediates, and potential catalyst poisoning by amines. liv.ac.uk
Ruthenium-Catalyzed Reductive Amination of D-Glucose with Benzylamine (B48309)
A notable and convenient method for synthesizing this compound involves the reductive amination of D-glucose with benzylamine using a ruthenium-based catalyst. derpharmachemica.comderpharmachemica.comresearchgate.net This approach is advantageous as it can be performed without the need for high-pressure hydrogen gas, enhancing operational safety. derpharmachemica.comderpharmachemica.com
The effectiveness of the reductive amination process is highly dependent on the catalyst used. Ruthenium-based complexes, particularly those derived from [RuCl2(p-cymene)]2, have shown significant promise. derpharmachemica.com For instance, a catalyst prepared from [RuCl2(p-cymene)]2, 2-picolinamide, and sodium ethoxide has been successfully used. derpharmachemica.com The choice of catalyst is critical, as different metal precursors and ligands can significantly impact the reaction's success. While in-situ generated Fe-, Co-, Mn-, Ni-, and Cu-PPh3 complexes have been found to be inactive for similar reductive aminations, Ru(II)-PPh3 complexes have demonstrated activity. nih.gov Specifically, RuCl2(PPh3)3 is recognized as an efficient and selective homogeneous precatalyst for producing primary amines. nih.gov
The optimization of the catalyst system extends to the choice of phosphine (B1218219) additives when using a reference catalyst like [CymeneRuCl2]2. A systematic screening of various phosphines has revealed that nonhindered triarylphosphines with electron-accepting groups are particularly effective at increasing the catalyst's activity. researchgate.net Furthermore, the development of robust and ammonia-tolerant homogeneous catalysts is crucial for carrying out aminations at lower pressures and temperatures, making the process applicable to more sensitive substrates. carla-hd.de
The general mechanism for the reductive amination of a carbonyl compound like D-glucose begins with its condensation with an amine (benzylamine) to form a primary imine. nih.gov This intermediate imine is then hydrogenated by a catalytic species derived from the ruthenium precatalyst to yield the final primary amine, this compound. nih.gov
The reaction conditions play a pivotal role in the efficiency of the synthesis. Key parameters that are often optimized include temperature, pressure, solvent, and the molar ratios of reactants and catalysts. For the ruthenium-catalyzed reductive amination of D-glucose with benzylamine, the reaction is typically carried out in a solvent like methanol (B129727) at ambient temperature for a duration of 12-15 hours. derpharmachemica.com Solvent screening has shown that methanol and dimethylformamide can lead to conversions greater than 99%. derpharmachemica.com
The process efficiency is also influenced by the nature of the ruthenium catalyst. For example, a method utilizing a specific ruthenium-based complex allows the reaction to proceed without the need for hydrogen gas under pressure, which simplifies the process and enhances safety. derpharmachemica.comderpharmachemica.com The development of continuous-flow reactor systems has also been explored to improve reaction efficiency and safety, although yields may vary. mdpi.com
A general pathway for catalytic reductive amination is illustrated below:
Step 1: Imine Formation: The carbonyl group of D-glucose reacts with benzylamine in a condensation reaction to form an imine intermediate. nih.gov
Step 2: Hydrogenation: The imine is then reduced by the ruthenium catalyst to form this compound. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | RuCl(2-picolineamide)(p-cymene) complex | derpharmachemica.com |
| Solvent | Methanol or Dimethylformamide | derpharmachemica.com |
| Temperature | Ambient | derpharmachemica.com |
| Reaction Time | 12-15 hours | derpharmachemica.com |
| Conversion Rate | >99% (with Methanol or DMF) | derpharmachemica.com |
Enhancing the yield and ensuring the purity of this compound are critical aspects of the synthesis process. Statistical methods like Design of Experiments (DoE) are powerful tools for optimizing chemical processes to improve yield and purity. acs.org
In the context of N-alkyl-D-glucamine synthesis, the molar ratio of the reactants can significantly affect both yield and purity. googleapis.comgoogle.com For instance, while increasing the amount of N-alkyl-D-glucamine in a resolution process can increase the yield, it may lower the enantiomeric purity beyond a certain point. googleapis.comgoogle.com A suitable molar ratio of N-alkyl-D-glucamine to the other reactant is often between 0.7 and 1.1. googleapis.comgoogle.com
After synthesis, the product is typically characterized using techniques such as Mass Spectrometry (MASS), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and assess its purity. derpharmachemica.com Purification can be achieved through methods like crystallization. For example, a crude product can be purified by crystallization in a suitable solvent like chloroform. google.com
Hydrogenation-Based Reductive Amination of D-Glucamine with Benzaldehyde
An alternative strategy for synthesizing this compound involves the reductive amination of D-Glucamine with benzaldehyde. This method is part of a broader class of reactions where primary amines are synthesized from carbonyl compounds and ammonia (B1221849) using a ruthenium catalyst and hydrogen gas. nih.gov The process generally involves the condensation of the carbonyl compound (benzaldehyde) with the amine (D-Glucamine) to form an imine, which is subsequently hydrogenated. nih.gov
The choice of catalyst is crucial, with RuCl2(PPh3)3 being a simple, inexpensive, and effective option. nih.gov The reaction conditions, including the catalyst, solvent, temperature, and hydrogen pressure, are optimized to achieve high yields. For instance, the hydrogenation of n-octylamine with D-glucose to produce N-n-octyl-D-glucamine was optimized with respect to additives, solvent, temperature, and hydrogen pressure. researchgate.net
Synthesis and Functionalization of this compound Dithiocarbamate (B8719985) (NBG-DTC)
The synthesis of this compound dithiocarbamate (NBG-DTC) involves the reaction of this compound with carbon disulfide in an alkaline medium. This process is analogous to the synthesis of other dithiocarbamates, such as N-methyl-D-glucamine dithiocarbamate, which is prepared by reacting N-methyl-D-glucamine with carbon disulfide under alkaline conditions to yield sodium or ammonium (B1175870) salts. vulcanchem.com
Multi-Step Synthetic Pathways to NBG-DTC
This compound dithiocarbamate (NBG-DTC), also known as BGDTC, is a significant derivative of NBG. nih.gov Its synthesis is a multi-step process that begins with the formation of this compound itself. solubilityofthings.comlibretexts.org
The initial step typically involves the reductive amination of D-glucose with benzylamine. This reaction is often carried out in an alcohol solvent or water. google.com A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, is employed to convert the intermediate Schiff base to the stable secondary amine, this compound. unimi.it
The subsequent conversion to the dithiocarbamate derivative involves the reaction of this compound with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov This reaction leads to the formation of the sodium salt of this compound dithiocarbamate. The general scheme for this synthesis is as follows:
Step 1: Formation of this compound: D-glucose + Benzylamine → [Intermediate Schiff Base] --(Reduction)--> this compound
Step 2: Formation of NBG-DTC: this compound + CS₂ + NaOH → Sodium this compound dithiocarbamate
This synthetic approach allows for the production of NBG-DTC, a compound that has been investigated for its chelating properties. researchgate.netnih.gov
Preparation of this compound Dithiocarbamate Analogs
The core structure of NBG-DTC can be modified to create a variety of analogs with potentially enhanced or different functional properties. This is typically achieved by using substituted benzylamines in the initial reductive amination step or by altering the dithiocarbamate formation conditions.
A notable analog of NBG-DTC is N-(4-Methoxybenzyl)-N-dithiocarboxy-D-glucamine (MeOBDCG). nih.govresearchgate.net The synthesis of this compound follows a similar pathway to that of NBG-DTC, with the key difference being the use of 4-methoxybenzylamine (B45378) instead of benzylamine in the initial reaction with D-glucose.
The introduction of the methoxy (B1213986) group on the benzyl (B1604629) ring alters the electronic properties and lipophilicity of the molecule, which can influence its biological activity. nih.govresearchgate.net On a molar dose basis, MeOBDCG has been shown to be more effective than N-benzyl-N-dithiocarboxy-D-glucamine (BDCG) in removing cadmium from both renal and hepatic deposits. nih.gov
Further diversification of the NBG-DTC structure can be achieved by replacing the benzyl group with various alkyl substituents. The synthesis of N-alkyl-D-glucamines generally involves the reaction of D-glucose with a primary alkylamine, followed by reduction. unimi.it These N-alkyl-D-glucamine intermediates can then be converted to their corresponding dithiocarbamate derivatives.
For example, the synthesis of N-methyl-D-glucamine can be achieved by reacting D-glucose with methylamine. google.com This can then be used to produce N-methyl-N-dithiocarboxy-D-glucamine. The choice of the alkyl group can significantly impact the properties of the final dithiocarbamate compound, including its solubility and chelating ability. researchgate.net The synthesis of various N-alkyl-D-glucamine hydrochlorides has been successfully isolated in moderate to good yields (40-75%). unimi.it
Integration of this compound Moiety into Carbohydrate-Based Systems
The this compound moiety can be incorporated into larger carbohydrate-based structures, such as low molecular weight gelators and polymeric architectures, to impart specific functionalities.
Synthesis of N-Benzyl-D-glucosamine Derivatives as Low Molecular Weight Gelators
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. acs.orgbeilstein-journals.org Derivatives of D-glucosamine, a close structural relative of D-glucamine, have been extensively studied for their gelation properties. beilstein-journals.orgresearchgate.net
The synthesis of these gelators often involves the modification of a protected D-glucosamine scaffold. For instance, 4,6-O-benzylidene acetal (B89532) protected D-glucosamine derivatives have proven to be effective LMWGs. researchgate.net By introducing various functional groups, such as amides and ureas, at the C-2 position of the glucosamine (B1671600), a library of potential gelators can be created. acs.orgresearchgate.net These modifications influence the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process. researchgate.net While direct synthesis of N-benzyl-D-glucosamine based gelators is less commonly reported, the principles established from these studies provide a clear pathway for their design and synthesis.
A study on 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine derivatives found them to be suitable building blocks for creating low molecular weight gelators. beilstein-journals.org Introducing a p-methoxybenzylidene acetal protective group enhanced the gelation tendency for many derivatives. beilstein-journals.org
Chemical Modification and Derivatization in Polymeric Architectures (e.g., Chitosan)
Chitosan (B1678972), a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units, is a versatile platform for chemical modification. nih.govresearchgate.net The primary amino groups on the glucosamine units provide reactive sites for derivatization, including the introduction of N-benzyl groups.
The synthesis of N-benzyl chitosan derivatives is typically achieved through reductive amination. researchgate.netmdpi.com Chitosan is reacted with an aromatic aldehyde, such as benzaldehyde, to form a Schiff base, which is then reduced using a reducing agent like sodium borohydride or sodium cyanoborohydride. nih.govmdpi.com This process results in the covalent attachment of benzyl groups to the nitrogen atoms of the chitosan backbone.
Further modifications can be made, such as the simultaneous introduction of methyl and benzyl groups to create N-benzyl-N-methyl chitosan. orientjchem.orgorientjchem.org These modifications can significantly alter the physicochemical properties of chitosan, such as its solubility in water and at different pH values. orientjchem.orgorientjchem.org For example, N-benzyl-N'-methyl chitosan exhibits improved solubility in a wider pH range compared to unmodified chitosan. orientjchem.org
Advanced Analytical and Spectroscopic Characterization in N Benzyl D Glucamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-Benzyl-D-glucamine. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous confirmation of the covalent structure by mapping the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Confirmation and Assignment
¹H NMR spectroscopy confirms the presence of key functional groups and their connectivity. For this compound, the spectrum is expected to show distinct regions corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the glucamine chain. The five protons of the phenyl ring typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The two benzylic protons (C₆H₅-CH₂ -N) would produce a characteristic signal, likely a singlet or a doublet depending on coupling with the adjacent amine proton. The multiple protons on the glucamine backbone, including those on the carbon chain (C1-C6) and the hydroxyl groups, resonate in the more shielded aliphatic region, often leading to a complex and overlapping series of multiplets. google.com
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Note: These are estimated values based on the analysis of constituent moieties and general NMR principles. Actual values may vary based on solvent and other experimental conditions.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅ ) | 7.2 – 7.4 | Multiplet (m) |
| Benzylic (-CH₂ -N) | ~3.8 – 4.0 | Singlet (s) or Doublet (d) |
| Glucamine Backbone (-CH -, -CH₂ -) | ~2.5 – 3.8 | Multiplet (m) |
| Hydroxyl (-OH ) | Variable | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization
Complementing the proton data, ¹³C NMR spectroscopy is used to characterize the carbon skeleton of the molecule. Each unique carbon atom in this compound should produce a distinct signal. The spectrum would be expected to show signals for the aromatic carbons of the benzyl group, including a signal for the quaternary carbon, and six separate signals corresponding to the six carbon atoms of the D-glucamine chain. The chemical shifts of the glucamine carbons confirm the open-chain (glucitol) structure and provide evidence of successful N-benzylation.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on the analysis of constituent moieties and general NMR principles. Actual values may vary based on solvent and other experimental conditions.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Quaternary (C -CH₂) | ~138 – 140 |
| Aromatic (-C H-) | ~127 – 129 |
| Benzylic (-C H₂-N) | ~54 |
| Glucamine Backbone (-C H-, -C H₂-) | ~50 – 75 |
Mass Spectrometry (MS) Techniques for Molecular Integrity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for verifying the molecular weight and determining the elemental composition of a synthesized compound like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Verification
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules such as this compound, as it typically generates intact molecular ions with minimal fragmentation. mdpi.comresearchgate.net Analysis by ESI-MS is used to confirm the molecular weight of the compound. Given the molecular formula C₁₃H₂₁NO₅, with a molecular weight of 271.31 g/mol , the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule [M+H]⁺. guidechem.com Depending on the solvent system and additives, other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. mdpi.com
Table 3: Calculated m/z Values for Expected Molecular Ions of this compound
| Molecular Ion | Formula | Calculated Mass-to-Charge (m/z) |
| Protonated Molecule [M+H]⁺ | [C₁₃H₂₂NO₅]⁺ | 272.1492 |
| Sodium Adduct [M+Na]⁺ | [C₁₃H₂₁NNaO₅]⁺ | 294.1312 |
| Potassium Adduct [M+K]⁺ | [C₁₃H₂₁KNO₅]⁺ | 310.1051 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass, typically to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the compound's elemental composition. For this compound, an HRMS measurement matching the calculated exact mass of the [M+H]⁺ ion (272.1492) would definitively confirm the molecular formula as C₁₃H₂₁NO₅, distinguishing it from any other isomers or compounds with the same nominal mass. mdpi.com
Chromatographic Methods for Purity and Enantiomeric Assessment
Chromatographic techniques are fundamental for separating components in a mixture and are therefore crucial for assessing the purity and stereochemical configuration of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes.
The purity of a synthesized batch of this compound can be determined using a reversed-phase HPLC method. This technique separates the target compound from any unreacted starting materials or by-products. A high-purity sample would ideally show a single, sharp peak in the chromatogram, and the purity can be quantified by the peak's area percentage.
Because this compound is a chiral compound derived from D-glucamine, verifying its enantiomeric purity is critical. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) designed to interact differently with the D- and L-enantiomers, allowing for their separation. yakhak.orgchromatographyonline.com The successful separation of a racemic or scalemic mixture into two distinct peaks allows for the precise quantification of the enantiomeric excess (ee), confirming that the stereochemistry of the D-glucamine starting material was retained throughout the synthesis. science.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For routine purity checks, a reversed-phase HPLC method is often employed.
A typical HPLC setup for purity analysis might involve a C8 or C18 column. For instance, the purity of glucosamine (B1671600), a related compound, has been determined using a reversed-phase C8 column with pre-column derivatization. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, often set at a wavelength where the benzyl group exhibits strong absorbance, such as 254 nm or 260 nm. oup.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. A high percentage area for the main peak, typically above 98%, indicates a high degree of purity. tcichemicals.com
| Parameter | Condition | Source |
| Column | Reversed-phase C8 or C18 | nih.gov |
| Mobile Phase | Acetonitrile and water/buffer | nih.gov |
| Detection | UV at 254 nm or 260 nm | oup.com |
| Purity Threshold | >98% | tcichemicals.com |
Chiral HPLC for Enantiomeric Excess Determination in Stereoselective Synthesis
Given that this compound is a chiral molecule, derived from D-glucosamine, it is essential to determine the enantiomeric excess (ee), especially in stereoselective syntheses or when used as a chiral resolving agent. Chiral HPLC is the most reliable and widely used technique for this purpose. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds. researchgate.net For example, in the resolution of ibuprofen, N-alkyl-D-glucamines, including N-octyl-D-glucamine, have been used as resolving agents, and the enantiomeric excess of the resulting diastereomeric salts was determined by chiral HPLC. google.com The mobile phase in chiral HPLC often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), sometimes with a small amount of an acid (like acetic acid) as a modifier. google.com Detection is typically performed using a UV detector. google.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. rsc.org
| Parameter | Condition | Source |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | researchgate.net |
| Mobile Phase Example | Hexane/2-propanol/acetic acid (99:1:0.2) | google.com |
| Detection | UV absorption | google.com |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound provides a unique "fingerprint" based on the vibrational frequencies of its constituent bonds. iris-biotech.de Key characteristic absorption bands confirm the presence of specific functional groups. The broad absorption band in the region of 3200-3550 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups in the glucamine moiety. specac.com The N-H stretching vibration of the secondary amine can also appear in this region. specac.com
The presence of the aromatic benzyl group is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1500-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is expected to appear in the 1029-1200 cm⁻¹ range. specac.com The FT-IR spectrum of chitosan (B1678972), a related polymer of glucosamine, shows characteristic peaks for O-H and N-H stretching around 3400 cm⁻¹, C-H stretching around 2923 cm⁻¹, and C-O stretching between 1033-1095 cm⁻¹. researchgate.net These characteristic peaks are instrumental in confirming the structure of this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |
| O-H (hydroxyl) | 3200 - 3550 (broad) | specac.com |
| N-H (amine) | 3200 - 3400 | specac.com |
| Aromatic C-H | > 3000 | researchgate.net |
| Aromatic C=C | 1500 - 1600 | researchgate.net |
| C-N | 1029 - 1200 | specac.com |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
| Technique | Information Obtained | Application Example | Source |
| Single-Crystal XRD | Precise 3D atomic and molecular structure, bond lengths, bond angles, conformation. | Structure determination of benzyloxyurea (B188258) and benzyloxyhydantoin derivatives. | asianpubs.org |
| Powder XRD (PXRD) | Crystalline phase identification, degree of crystallinity, polymorphism. | Characterization of N-benzyl N-methyl chitosan crystallinity. | orientjchem.orgorientjchem.org |
Biological Activities and Therapeutic Potential of N Benzyl D Glucamine
Heavy Metal Chelation and Mitigation of Metal-Induced Toxicity
N-Benzyl-D-glucamine (NBG), particularly in its dithiocarbamate (B8719985) form, sodium this compound dithiocarbamate (NBG-DTC or BGD), is a chelating agent recognized for its efficacy in binding heavy metals. biosynth.com The dithiocarbamate group provides a strong coordination site for metal ions, while the N-benzyl group enhances its lipophilicity, which is thought to improve its ability to cross cell membranes and mobilize intracellular metal deposits. This characteristic is central to its therapeutic potential in detoxifying the body from heavy metals like cadmium and lead. biosynth.com
The primary route of cadmium excretion enhanced by NBG-DTC is through the bile. nih.goviaea.orgnii.ac.jpnih.gov Following administration in cadmium-exposed rats, NBG-DTC markedly increases the biliary excretion of the metal. nih.gov This effect is dose-dependent, with higher doses of the chelator leading to greater cadmium removal via bile. nih.gov The cadmium compound excreted in the bile has been identified primarily as the cadmium-NBG-DTC complex, which is crucial as this complex is not reabsorbed from the intestinal tract, thus ensuring its permanent removal from the body. nih.gov While biliary excretion is the main pathway, NBG-DTC also produces a small increase in the urinary excretion of cadmium. nih.govtandfonline.com
The transport mechanism for the cadmium-chelator complex involves specific cellular transport systems. Studies suggest that the Cd-BGD complex, once formed within tubular cells, is secreted across the basolateral membrane via a probenecid-sensitive organic anion transport system. nih.gov Probenecid, an inhibitor of organic anion transport, has been shown to inhibit the mobilizing effect of BGD on renal cadmium, supporting this mechanism. nih.gov In contrast, other dithiocarbamate analogues with different substituents, such as N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD), appear to utilize a different transport system at the brush border membrane for secretion into the tubular lumen. nih.gov
Treatment with NBG-DTC significantly decreases cadmium concentrations in key organs of accumulation, the liver and kidneys. nih.govnih.gov In studies on rats with subacute cadmium exposure, NBG-DTC treatment effectively lowered the cadmium levels in both hepatic and renal tissues. nih.gov This reduction in organ burden is associated with therapeutic effects, such as the amelioration of cadmium-induced renal damage. nih.gov The compound has been shown to mobilize cadmium from its intracellular deposits, including from the supernatant cytosolic fraction of liver cells where it is often bound to metallothionein (B12644479). nih.gov
Research in mice has quantified the effectiveness of NBG-DTC (referred to as BDCG in some studies) in reducing cadmium burdens. One study found that seven injections of BDCG reduced whole-body cadmium by 50%, with a notable 82% reduction in renal cadmium concentrations and a 53% reduction in hepatic cadmium. nih.gov This demonstrates a preferential mobilization from the kidneys over the liver under these experimental conditions. nih.gov Importantly, the mobilization of cadmium by NBG-DTC does not lead to an undesirable redistribution of the metal to other sensitive tissues like the brain or testes. nih.govresearchgate.net
| Animal Model | Tissue | Reduction in Cadmium Concentration (%) | Reference |
|---|---|---|---|
| Mice | Whole Body | 50% | nih.gov |
| Mice | Kidney | 82% | nih.gov |
| Mice | Liver | 53% | nih.gov |
| Rats | Kidney | Significant Decrease | nih.govnih.gov |
| Rats | Liver | Significant Decrease | nih.govnih.gov |
In addition to its effectiveness against cadmium, this compound is a metal chelate that binds to lead. biosynth.com Its dithiocarbamate form, NBG-DTC, has been investigated for its ability to mobilize lead from tissues in lead-exposed rats. nih.gov Studies show it is quite effective in reducing lead levels in the liver and kidneys. nih.gov This reduction in tissue burden is accompanied by enhanced urinary and fecal excretion of lead. nih.gov However, research indicates that NBG-DTC is not effective in reducing lead levels in the brain. nih.gov
A critical aspect of NBG-DTC's mechanism is its ability to interact with metallothionein (MT), a protein that binds heavy metals like cadmium. An in-vitro assessment demonstrated that NBG-DTC can directly interact with murine cadmium-metallothionein (Cd-MT) and deplete cadmium from it. nih.govresearchgate.net This ability to remove cadmium from Cd-MT is directly related to the chelator's in-vivo efficacy. nih.govresearchgate.net Further studies have shown that NBG-DTC efficiently mobilizes cadmium from the hepatic supernatant cytosolic fraction, which is where Cd-MT is primarily located. nih.gov This suggests that the chelator can access intracellular compartments to bind and remove the metal from its protein-bound state, which is a key step in detoxification. nih.gov
The efficacy of dithiocarbamate chelators is influenced by the nature of the N-alkyl or N-aralkyl substituent. nih.govnih.gov When compared to other N-substituted-D-glucamine dithiocarbamates, NBG-DTC shows significant potency. However, modifications to the benzyl (B1604629) group can further enhance efficacy. nih.govnii.ac.jp
Cadmium Mobilization and Enhanced Excretion Pathways
Hepatoprotective Effects and Liver Carcinogenesis Prevention
This compound and its derivatives have demonstrated notable potential in protecting the liver from damage and preventing the development of liver cancer. This hepatoprotective capacity is attributed to a multi-faceted mechanism of action that includes the reduction of harmful copper accumulation, mitigation of oxidative stress, and the regulation of critical cellular processes such as hepatocyte proliferation and apoptosis.
Inhibition of Copper Accumulation and Associated Oxidative Stress
Excess copper in the liver is a significant contributor to cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. The ability of copper to cycle between its Cu(II) and Cu(I) oxidation states, while essential for certain enzymatic reactions, can also trigger the production of superoxide (B77818) and hydroxyl radicals, which can damage various cellular components. oamjms.eu this compound derivatives, particularly those containing dithiocarbamate groups, act as potent chelating agents. The dithiocarbamate functional group exhibits a high affinity for metal ions like copper, effectively binding to them. The benzyl group, in turn, enhances the lipophilicity of the molecule, facilitating its entry into cells to mobilize intracellular copper deposits.
By sequestering excess copper, these compounds prevent its participation in redox reactions that generate harmful ROS. This reduction in oxidative stress helps to protect hepatocytes from damage. The protective effect of such chelation has been observed in studies where pre-treatment with antioxidant-rich extracts, which can chelate metal ions, significantly reduced liver damage markers like serum glutamic oxaloacetic transaminase (SGOT) and serum glutamic pyruvic transaminase (SGPT) in animal models of copper-induced liver toxicity. oamjms.eu The accumulation of ROS can lead to lipid peroxidation, DNA damage, and protein dysfunction, all of which are implicated in liver injury. researchgate.net
Modulation of Hepatocyte Proliferation and Apoptosis Regulation in Disease Models
Aberrant hepatocyte apoptosis, or programmed cell death, is a key factor in the progression of various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). wjgnet.comnih.gov Increased hepatocyte apoptosis can trigger inflammation and fibrosis. wjgnet.comnih.gov In the context of liver disease, a delicate balance between apoptosis and cell proliferation is disrupted. Initially, there is an increase in hepatocyte death, but in more advanced stages, damaged hepatocytes can become resistant to apoptosis, leading to uncontrolled proliferation and potentially hepatocellular carcinoma (HCC). wjgnet.comnih.gov
Studies have shown that in experimental models of liver injury, there is an increase in hepatocyte apoptosis. d-nb.info The modulation of apoptosis is a critical therapeutic target. For instance, inhibiting caspases, key enzymes in the apoptotic pathway, has been explored as a strategy to reduce liver damage. wjgnet.com While not directly studying this compound, research on other compounds has shown that promoting hepatocyte proliferation is crucial for liver regeneration after injury. For example, the MKK4 inhibitor HRX215 was found to increase hepatocyte proliferation following partial hepatectomy in mice. nih.gov This highlights the importance of regulating hepatocyte proliferation in liver repair. The mechanisms by which this compound might influence these processes are still under investigation but are likely linked to its ability to mitigate the upstream triggers of apoptosis and cellular stress, such as oxidative damage.
Antineoplastic Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of compounds with significant anticancer activity. Their therapeutic potential stems from their ability to selectively induce apoptosis in cancer cells, overcome drug resistance, and exploit the unique metabolic characteristics of tumor cells.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation and Mitochondrial Pathway Modulation
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS). Cancer cells, due to their high metabolic rate, often exhibit a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS insults compared to normal cells.
Several studies have demonstrated that benzyl derivatives can induce apoptosis by increasing intracellular ROS levels. mdpi.commdpi.comnih.gov This accumulation of ROS can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. mdpi.comcjcrcn.org The process typically involves the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase cascades, including caspase-9 and the executioner caspase-3. cjcrcn.orgfrontiersin.org For instance, certain dithiocarbamates induce apoptosis through ROS generation and subsequent mitochondrial membrane depolarization and caspase-3 activation. The benzyl group in these derivatives enhances their ability to be taken up by cells. The role of ROS in mediating apoptosis is further supported by observations that antioxidants can reverse the cytotoxic effects of these compounds. mdpi.commdpi.com
Differential Cellular Uptake and Intracellular Mobilization in Cancer Cell Lines
A key advantage of using glucose-conjugated compounds like this compound is the potential for selective targeting of cancer cells. Cancer cells often overexpress glucose transporters (GLUTs) on their surface to meet their high energy demands. nih.gov This phenomenon, known as the Warburg effect, can be exploited to enhance the delivery of cytotoxic agents to tumors.
By attaching a glucose moiety (in this case, derived from D-glucamine) to a cytotoxic agent, the resulting conjugate can be preferentially taken up by cancer cells via GLUTs. nih.gov The benzyl group further contributes to this process by increasing the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Studies have shown that the benzyl group enhances cellular uptake of various compounds. This differential uptake leads to a higher concentration of the therapeutic agent within cancer cells compared to normal cells, thereby increasing its efficacy and potentially reducing systemic toxicity. The intracellular mobilization of these compounds is crucial for them to reach their targets, such as the mitochondria, to induce apoptosis. frontiersin.org
Evaluation in Drug-Resistant Cancer Phenotypes
Drug resistance is a major obstacle in cancer chemotherapy. This compound derivatives have shown promise in overcoming this challenge. Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in drug metabolism, and evasion of apoptosis.
Some N-benzyl derivatives have demonstrated efficacy against drug-resistant cancer cell lines. researchgate.net For example, novel N-benzyl amides of salinomycin (B1681400) exhibited potent anticancer activity against drug-resistant cell lines. researchgate.net The mechanisms by which these compounds circumvent resistance may involve their ability to induce cell death through pathways that are independent of the mechanisms of resistance to conventional drugs. For instance, their reliance on ROS-induced apoptosis may be effective in cells that have developed resistance to agents that target DNA replication or other cellular processes. mdpi.com Furthermore, some derivatives have shown the ability to resensitize resistant cells to other chemotherapeutic agents. acs.org The evaluation of these compounds in various drug-resistant models, such as those for pancreatic cancer and chronic myeloid leukemia, is an active area of research. acs.orgtandfonline.com
Antimicrobial Properties of this compound Derivatives
Dithiocarbamates, a class of compounds characterized by the -N(C=S)S- functional group, are known for their ability to form stable complexes with metal ions and their broad range of biological activities. f1000research.com When incorporated into the this compound structure, the resulting dithiocarbamate derivatives exhibit notable antimicrobial potential. The biological action of these compounds is often attributed to the carbon-sulfur bonds within the dithiocarbamate moiety. f1000research.com
The therapeutic applications of dithiocarbamates are diverse, including their use as antidotes for metal poisoning and in clinical trials for various diseases. f1000research.comf1000research.com Their metal-chelating properties are central to their biological effects. f1000research.com Research on various dithiocarbamate derivatives has demonstrated their potential to inhibit the growth of a wide spectrum of microbial pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Pathogens
Derivatives of dithiocarbamate have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. f1000research.com Generally, dithiocarbamates have shown a tendency for greater sensitivity against Gram-positive bacteria. mdpi.com For instance, studies on zinc(II) complexes with benzyl-derived dithiocarbamates have indicated a strong potential for killing strains of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com
The structural complexity of the bacterial cell wall plays a significant role in susceptibility. Gram-negative bacteria possess a complex outer lipid membrane that can make them less permeable to certain antibacterial agents compared to the simpler cell membrane of Gram-positive bacteria. f1000research.com However, several metal-dithiocarbamate complexes have shown moderate to high levels of antibacterial activity against pathogens from both categories. f1000research.comf1000research.com For example, a novel derivative, sodium N-benzyl-N-methyldithiocarbamate, has been found to be effective against various Streptococcus species. frontiersin.org
Table 1: General Antibacterial Efficacy of Benzyl-Derived Dithiocarbamate Derivatives
| Bacterial Type | Representative Pathogens | General Efficacy of Derivatives |
| Gram-Positive | Staphylococcus aureus, Streptococcus species | Generally Good to High f1000research.commdpi.comfrontiersin.org |
| Gram-Negative | Escherichia coli | Moderate to High f1000research.commdpi.com |
Activity Against Multidrug-Resistant Strains (e.g., MRSA, MRSE)
A significant area of research has been the activity of dithiocarbamate derivatives against multidrug-resistant bacteria, which pose a major global health threat. Several dithiocarbamate complexes have shown promising activity against antibiotic-resistant species. f1000research.comf1000research.com
Specifically, derivatives of the dithiocarbamate disulfiram (B1670777) have been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). f1000research.comf1000research.com Furthermore, a new series of carbapenems incorporating a dithiocarbamate moiety at the C-2 position demonstrated good in vitro antibacterial activity against high-level MRSA. nih.gov This suggests that the dithiocarbamate structure could be a valuable component in the development of new treatments for infections caused by these challenging pathogens. The development of multidrug-resistant clinical pathogens like MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE) has become a significant factor in hospital-acquired infections, driving research into alternative therapeutic strategies. researchgate.net
Table 2: Activity of Dithiocarbamate Derivatives Against Multidrug-Resistant Strains
| Resistant Strain | Compound Type | Observed Activity |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Disulfiram (Dithiocarbamate derivative) | Inhibition of bacterial growth f1000research.comf1000research.com |
| High-Level MRSA | Dithiocarbamate Carbapenems | Good in vitro antibacterial activity nih.gov |
Mechanistic Investigations and Structure Activity Relationships Sar
Elucidation of Chelation Efficiency and Metal Ion Selectivity
N-Benzyl-D-glucamine dithiocarbamate (B8719985) (BGDTC) is recognized as a potent chelating agent, particularly for heavy metals like cadmium. The dithiocarbamate group provides a strong coordination site for metal ions, while the this compound portion of the molecule dictates its solubility, tissue distribution, and interaction with biological systems. Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to this structure affect its efficacy. For instance, the introduction of a methoxy (B1213986) group to the benzyl (B1604629) ring, creating N-(4-methoxybenzyl)-N-dithiocarboxy-D-glucamine (MeOBDCG), resulted in a chelator that was more effective on a molar basis than the parent compound, N-benzyl-N-dithiocarboxy-D-glucamine (BDCG), in removing cadmium from both kidney and liver deposits. nih.gov This highlights the sensitivity of the chelating efficiency to substitutions on the aromatic ring.
The benzyl group plays a critical role in the pharmacokinetics of this compound dithiocarbamate. This lipophilic substituent enhances the molecule's ability to penetrate tissues and cross cell membranes, which is a significant advantage over more polar, less membrane-permeable chelators. This improved tissue penetration allows for the mobilization of intracellular metal ions from deep tissue stores.
Studies have demonstrated that treatment with BGDTC can significantly decrease the concentration of metals like platinum in the liver and kidney. nih.gov The lipophilicity conferred by the benzyl group is a key factor in this process. Research comparing BGDTC with analogs having different substituents has shown that the benzyl group provides a favorable balance of properties for effective metal mobilization. For example, while more polar substituents can be added to increase molecular weight, the benzyl group itself is crucial for reaching intracellular targets. colab.ws The clearance of the metal-chelator complex from the body is also influenced by these structural features, with evidence pointing towards excretion primarily via the fecal route for mobilized cadmium. nih.gov
In a comparative study on cadmium removal, BGDTC significantly outperformed analogs with propyl and amyl substituents. The benzyl derivative reduced liver and kidney cadmium levels by 22% and 49%, respectively, whereas the propyl and amyl derivatives showed only marginal reductions. This difference in efficacy is attributed to the enhanced tissue penetration and stronger metal-binding kinetics associated with the benzyl group compared to the shorter alkyl chains. This suggests that while a certain degree of lipophilicity is required, the specific structure of the benzyl group offers advantages beyond simple chain length. The general principle that alkyl chain length affects the physicochemical properties and biological activity of molecules is well-established and holds true in this class of compounds. rsc.orgresearchgate.net
Table 1: Comparative Efficacy of N-Alkyl-D-Glucamine Dithiocarbamates in Cadmium Removal This table is interactive. You can sort and filter the data.
| Compound | N-Substituent | Liver Cd Reduction (%) | Kidney Cd Reduction (%) | Notes |
|---|---|---|---|---|
| BGDTC | Benzyl | 22 | 49 | Outperformed other analogs due to better tissue penetration. |
| Propyl-DTC | Propyl | <15 | Not specified | Marginal reductions observed. |
| Amyl-DTC | Amyl | <15 | Not specified | Marginal reductions observed. |
Active Transport Systems Governing this compound Bioavailability
The movement of this compound and its metal complexes in the body is not solely dependent on passive diffusion but is actively mediated by various transport systems. Understanding these interactions is key to comprehending its bioavailability and disposition.
Research has consistently shown that the disposition of this compound dithiocarbamate (BGD) involves organic anion transport (OAT) systems. nih.govresearchgate.net The elimination of the cadmium-BGD complex from the kidney is sensitive to probenecid, a classic inhibitor of organic anion transporters. nih.govresearchgate.net This indicates that these transporters are actively involved in the secretion and subsequent removal of the chelated metal from the body. The OAT family of transporters is known to handle a wide variety of anionic compounds, facilitating their elimination via the kidneys and liver. researchgate.netcore.ac.uk The involvement of a probenecid-sensitive pathway suggests that BGD or its metal complex is recognized as a substrate by these transporters, which play a crucial role in its renal clearance. nih.gov
Given the structural similarity of the D-glucamine moiety to glucose, the involvement of glucose and hexose (B10828440) transport systems in the bioavailability of BGD has been investigated. Studies using inhibitors have provided direct evidence for this interaction. Phloretin, an inhibitor of plasma membrane glucose carriers (like GLUTs), was found to significantly decrease the biliary and urinary excretion of BGD. nih.gov It also led to an increase in the hepatic and renal concentrations of the compound. nih.gov
Furthermore, phloridzin, an inhibitor of sodium-dependent active hexose transport (like SGLTs), also reduced the biliary and urinary excretion of BGD's more polar analog, HBGD, and decreased its content in the liver and kidneys. nih.gov These findings strongly suggest that BGD is taken up into tissues like the liver and kidney via transport systems sensitive to these inhibitors. nih.govresearchgate.net The secretion of the formed metal complexes into the bile also appears to be mediated by these same phloretin- and phloridzin-sensitive systems. nih.gov
Table 2: Effect of Transport Inhibitors on this compound dithiocarbamate (BGD) Disposition This table is interactive. You can sort and filter the data.
| Inhibitor | Target Transport System | Effect on BGD Excretion (Biliary & Urinary) | Effect on BGD Tissue Content (Hepatic & Renal) | Reference |
|---|---|---|---|---|
| Phloretin | Glucose Carrier (e.g., GLUT) | Markedly Decreased | Increased | nih.gov |
| Phloridzin | Na+-dependent Hexose Transport (e.g., SGLT) | No Effect | Decreased (Hepatic) | nih.gov |
| Probenecid | Organic Anion Transporter (OAT) | Decreased (Renal) | Not specified | nih.govresearchgate.net |
| AIB | Amino Acid Transport | No Effect | Decreased (Renal) | nih.gov |
Protein-Ligand Interaction Studies
Extensive investigation of the scientific literature reveals a significant gap in the understanding of the specific protein-ligand interactions of this compound, particularly concerning its direct effects on enzymatic activity. While the compound is noted as a subject of study for its potential roles in inflammation and oncogenic processes, detailed mechanistic data regarding its interaction with specific protein targets remains largely undocumented. The majority of available research focuses on derivatives of this compound, most notably its dithiocarbamate form.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Predicting Ligand-Receptor Interactions
As of the latest available research, specific molecular docking studies focusing exclusively on N-Benzyl-D-glucamine to predict its interactions with biological receptors have not been extensively reported in publicly accessible scientific literature. While molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a target protein, dedicated studies detailing the docking scores, binding poses, and specific receptor interactions for this compound are not available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Energetics
There is currently a lack of specific molecular dynamics (MD) simulation studies in the scientific literature that are dedicated to this compound. Such studies would be valuable for analyzing its conformational landscape, understanding the stability of its different forms, and calculating the energetics of its potential binding to various receptors. MD simulations provide a dynamic view of molecular systems, which could elucidate the behavior of this compound in a biological environment.
Free Energy Perturbation (FEP) Calculations for Quantitative Affinity Prediction
No specific Free Energy Perturbation (FEP) calculation studies for this compound are currently available in the public research domain. FEP is a rigorous computational method used to calculate the relative binding free energies of similar ligands to a receptor, offering quantitative predictions of binding affinity. The application of this method to this compound and its analogs would provide precise data on their binding potency, which is crucial for applications such as drug design.
Density Functional Theory (DFT) Computations for Boron Adsorption Mechanism Elucidation
Density Functional Theory (DFT) has been employed to investigate the mechanism of boron adsorption by the D-glucamine functional group, which is a core component of this compound. These studies provide a molecular-level understanding of the energies and structures involved in this process, which is significant for applications like boron removal from wastewater.
A comprehensive DFT study analyzed the interaction of boron with D-glucamine, considering numerous potential binding configurations. researchgate.netnih.gov The calculations were performed at a high level of theory (PW6B95-D3ATM/ma-def2-TZVP//PBE0/6-31 + G(d,p) with SMD solvation) to accurately determine the thermodynamics of the adsorption process. researchgate.netnih.gov
Key findings from these computational studies include:
Multi-site Binding: The adsorption of boron is most effectively achieved through the interaction with two D-glucamine units, forming stable chelate structures. researchgate.netnih.gov
Chelate Ring Formation: The resulting boron-adsorbed species can feature both five-membered and six-membered chelate rings. researchgate.netnih.gov The five-membered chelate ring was identified as a key and most stable structure for boron adsorption. researchgate.net
Thermodynamics of Adsorption: The adsorption of boron by a bis-D-glucamine site is an endothermic reaction, indicating that the process is driven by an increase in entropy rather than a release of heat. researchgate.netnih.gov
Stable Isomers: The calculations of Gibbs Free Energy (ΔG) and 11B NMR chemical shifts helped to identify the most stable isomers of the boron-D-glucamine complex. The most stable mono-D-glucamine species was found to be a tridentate 2,3,5-isomer. researchgate.net For the bis-D-glucamine species, the 1,2,4′,5′–4,5,1′,2′- and 1,2,4′,5′–3,5,1′,2′-isomers were identified as the most conclusive structures. researchgate.net
The table below summarizes the calculated Gibbs Free Energy for different D-glucamine-boron complexes.
| Species | Isomer | Calculated ΔG (kJ mol⁻¹) |
| Mono-D-glucamine | Tridentate 2,3,5-isomer | -101.73 |
| Bis-D-glucamine | 1,2,4′,5′–4,5,1′,2′-isomer | Range of 18.6 to -209.6 |
| Bis-D-glucamine | 1,2,4′,5′–3,5,1′,2′-isomer | Range of 18.6 to -209.6 |
These DFT studies provide fundamental insights into the boron binding mechanism of the glucamine moiety, which is directly applicable to understanding the behavior of this compound in similar contexts.
In Silico Approaches in Computer-Aided Drug Design
Currently, there are no specific in silico studies published that focus on the application of this compound within computer-aided drug design (CADD) pipelines. While CADD encompasses a range of computational techniques to identify and optimize drug candidates, the exploration of this compound as a lead compound or its use in designing new therapeutic agents has not been documented in available research.
Catalytic Applications of N Benzyl D Glucamine and Its Analogs
N-Benzyl-D-glucamine as a Chiral Ligand in Asymmetric Catalysis
The inherent chirality of the D-glucosamine scaffold makes it an attractive and readily available starting material for the synthesis of novel chiral ligands and organocatalysts. google.comresearchgate.net The design and fine-tuning of these carbohydrate-based catalysts are facilitated by the multiple functional groups present within the sugar molecule. google.com This allows for the creation of unique ligand moieties that can combine the performance of established "privileged catalysts" with increased flexibility and accessibility. google.com
The introduction of an N-benzyl group to the D-glucosamine structure adds a bulky, aromatic substituent that can play a crucial role in the stereochemical outcome of a reaction. While specific studies focusing exclusively on this compound as a chiral ligand are limited, the principles derived from analogous systems, such as other N-substituted glucosamine (B1671600) derivatives and proline-based ligands, offer significant insights. For instance, in nickel(II)-Schiff base complexes, an N-benzyl group on a proline-derived ligand contributes to the conformational rigidity of the metal complex. beilstein-journals.org This increased rigidity, arising from dispersion interactions between the benzyl (B1604629) group and other parts of the ligand, can lead to a higher level of thermodynamically controlled stereoselectivity in asymmetric transformations. beilstein-journals.org
Furthermore, the development of chiral ligands from D-glucosamine has shown considerable success in various asymmetric reactions. For example, chiral phosphine-amides derived from D-glucosamine have been investigated in palladium-catalyzed asymmetric allylic alkylation, highlighting the importance of the rigid glucosamine skeleton for enantioselectivity. researchgate.net Similarly, other D-glucosamine-derived chiral catalysts have been effectively used in asymmetric epoxidation and hydrosilylation reactions. researchgate.net These examples underscore the potential of the this compound framework to serve as a robust chiral ligand, where the benzyl group can be strategically employed to create a well-defined chiral environment around a metal center, thereby inducing high enantioselectivity in catalytic reactions.
Role in Copper-Catalyzed Organic Synthesis Reactions
Copper catalysis has become a significant area in organic chemistry due to copper's low cost and toxicity. nih.gov Ligands play a crucial role in modulating the reactivity and selectivity of copper catalysts, and this compound analogs, particularly D-glucosamine, have proven to be effective in this regard.
D-glucosamine and its derivatives have been successfully employed as ligands in copper(I)-catalyzed cross-coupling and domino reactions. acs.orgnih.gov Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, are highly desirable from an economic and environmental perspective as they reduce waste and energy consumption. lew.ro
One notable application is in the synthesis of (Z)-3-methyleneisoindoline-1-ones through a domino reaction involving a Sonogashira and Ullmann type cross-coupling, followed by a Cu(I)-promoted additive cyclization. acs.orgnih.govresearchgate.net In these reactions, the presence of a ligand like D-glucosamine is critical for achieving high yields. For instance, the reaction of N-benzyl-2-bromobenzamide with an alkyne in the absence of a ligand gives a significantly lower yield of the desired product compared to when D-glucosamine is present. acs.orgnih.gov
The effectiveness of D-glucosamine as a ligand in these copper-catalyzed reactions has been systematically evaluated. In a study comparing various carbohydrate-based ligands, D-glucosamine provided the best results in terms of product yield for the synthesis of (Z)-2-benzyl-3-benzylideneisoindolin-1-one. acs.orgnih.gov
| Entry | Ligand | Yield (%) |
|---|
Table 1: Screening of various ligands in the copper-catalyzed domino synthesis of (Z)-2-benzyl-3-benzylideneisoindolin-1-one. The use of D-glucosamine (entry 6) resulted in the highest yield. acs.orgnih.gov
This catalytic system is also applicable to a range of substrates, including those with different halogen leaving groups, demonstrating the versatility of the copper/D-glucosamine catalyst. acs.orgnih.gov
The hydroxyl and amino groups of this compound and its analogs can act as coordination sites for the copper ion, forming a stable chelate complex. This chelation is believed to stabilize the catalytically active Cu(I) oxidation state and prevent its disproportionation or oxidation, thereby enhancing the catalyst's lifetime and efficiency.
The presence of the ligand is crucial for the reaction to proceed efficiently, especially with less reactive substrates. For example, in the synthesis of (Z)-2-benzyl-3-benzylideneisoindolin-1-one from N-benzyl-2-bromobenzamide, the yield was only 17% in the absence of a ligand, whereas an 84% yield was achieved in the presence of D-glucosamine. acs.orgnih.gov This significant enhancement in yield can be attributed to the ligand's ability to facilitate the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Environmental Remediation Applications
Development of Adsorbent Materials for Toxic Contaminant Removal
The development of effective adsorbent materials is a cornerstone of many environmental remediation strategies, prized for its high efficiency, low cost, and the absence of toxic sludge production. cnr.it N-alkyl-D-glucamine derivatives, including N-Benzyl-D-glucamine, have been successfully incorporated into various polymer structures to create highly effective adsorbents. These materials leverage the chelating ability of the N-alkyl-D-glucamine moiety to bind to toxic contaminants. criopura.com
A significant advancement in this area is the creation of macroporous polymeric cryogels based on N-alkyl-D-glucamine. cnr.itgoogle.com Cryo-polymerization of monomers containing the N-methyl-D-glucamine residue results in a unique three-dimensional structure with interconnected pores, typically ranging from 5 to 100 micrometers in diameter. cnr.it This macroporous architecture is a key feature, enhancing the efficiency and rate of complexation compared to materials with similar chemical compositions but different physical structures. cnr.it The high porosity and permeability of these cryogels allow for rapid uptake of contaminants from aqueous solutions. criopura.com
Researchers have also functionalized existing materials, such as polypropylene (B1209903) membranes, by grafting glycidyl (B131873) methacrylate (B99206) and subsequently reacting it with N-methyl-D-glucamine. cnr.itgoogle.com This approach has proven effective for the selective removal of contaminants like arsenic. cnr.itgoogle.com Furthermore, the synthesis of water-soluble polymers based on the N-methyl-D-glucamine (NMG) group has been explored. For instance, a water-soluble poly(glycidyl methacrylate-N-methyl-D-glucamine) polymer, P(GMA-NMG), has been synthesized and its ability to remove arsenate, chromate, and borate (B1201080) from water has been evaluated. researchgate.net
The versatility of these materials allows them to be tailored for specific applications, offering a promising and eco-sustainable solution for water purification. criopura.com The synthesis of these functionalized polymeric materials is often cost-effective, further enhancing their potential for large-scale environmental remediation efforts. criopura.com
Sequestration of Heavy Metals from Aqueous Solutions and Soil Matrices
N-alkyl-D-glucamine-based materials have demonstrated significant efficacy in sequestering heavy metals from both water and soil. cnr.itgoogle.com The N-methyl-D-glucamine (NMG) group is a particularly potent chelating agent for various metal anions. criopura.com This high chelating efficiency is a primary driver for its application in environmental cleanup. criopura.com
Macroporous polymeric cryogels containing N-methyl-D-glucamine have shown an excellent ability to remove heavy metals like chromium (VI) from water. researchgate.net These cryogels can be designed as reusable sponges, capable of rapid water uptake and subsequent release of purified water by simple squeezing. researchgate.net This reusability is a critical factor in developing sustainable and cost-effective water treatment technologies. criopura.comresearchgate.net
The effectiveness of these materials is often dependent on the pH of the solution. For instance, N-methyl-D-glucamine-based adsorbents have shown high sequestration capacity over a broad pH range, from 2 to 9, making them adaptable to various water contamination scenarios. criopura.com The interaction between the adsorbent and the heavy metal ions can be influenced by the ionic form of the ligand and the crosslink density of the polymer matrix. researchgate.net
The table below summarizes the adsorption capacities of N-methyl-D-glucamine based cryogels for different heavy metals.
| Adsorbent Material | Target Contaminant | Adsorption Capacity (mg/g) | Source |
| VbNMG-100 Cryogel | Chromium (VI) | 130.9 | researchgate.net |
| VbNMG-100 Cryogel | Arsenic (V) | 76.3 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Design and Performance of N-Alkyl-D-glucamine Functionalized Polymeric Cryogels for Arsenic Removal
Arsenic is a highly toxic metalloid that contaminates the groundwater of numerous countries, posing a significant risk to human health. google.com The development of materials for the selective removal of arsenic is therefore a critical area of research. N-Alkyl-D-glucamine functionalized polymeric cryogels have emerged as a highly promising technology for this purpose. cnr.itgoogle.com
The process of cryo-polymerization is central to the superior performance of these materials. It yields macroporous chelating polymers that are highly effective in removing arsenic. google.com The interconnected pore structure of these cryogels facilitates efficient contact between the adsorbent material and the contaminated water, leading to rapid and effective arsenic sequestration. cnr.it
Research has shown that resins containing N-methyl-D-glucamine (NMDG) ligands exhibit a high selectivity for arsenate ions, even in the presence of other competing ions like sulfates. researchgate.net The primary mechanism of interaction is believed to be between the monovalent arsenate species and the protonated tertiary amine of the N-methyl-D-glucamine ligand. researchgate.net This interaction is most effective in acidic conditions, typically within a pH range of 3 to 6. researchgate.net
A study on a water-soluble polymer, P(GMA-NMG), demonstrated a high affinity for binding arsenate species, achieving 82% removal at a pH of 3.0. researchgate.net The maximum retention capacity for this polymer was determined to be 45.9 mg of Arsenic per gram of polymer. researchgate.net Similarly, a cryogel composed entirely of (4-vinyl-benzyl)‐N‐methyl‐D‐glucamine (VbNMG-100) exhibited an impressive adsorption capacity of 76.3 mg/g for arsenic (V). researchgate.net
The performance of these N-alkyl-D-glucamine functionalized materials highlights their potential as a more effective and economically viable alternative to existing arsenic removal technologies, especially in regions where arsenic contamination of drinking water is a major public health concern. criopura.com
The following table details the performance of different N-methyl-D-glucamine based materials in arsenic removal.
| Adsorbent Material | Arsenic Removal Efficiency | Optimal pH | Maximum Adsorption Capacity (mg As/g) | Source |
| P(GMA-NMG) | 82% | 3.0 | 45.9 | researchgate.net |
| VbNMG-100 Cryogel | - | - | 76.3 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Future Perspectives and Emerging Research Directions
Rational Design of Novel N-Benzyl-D-glucamine Derivatives with Enhanced Specificity and Efficacy
The rational design of new this compound derivatives is a promising avenue for developing agents with superior biological activity. A significant area of this research has been in the field of heavy metal chelation, particularly for cadmium decorporation. By modifying the this compound backbone, researchers aim to enhance the efficacy and organ selectivity of these chelating agents.
One successful approach has been the application of the Topliss scheme, a method for systematic aromatic substitution, to the design of sodium this compound-N-carbodithioates (BGDTCs). nih.gov This has led to the synthesis of derivatives with various substituents on the benzyl (B1604629) ring. nih.gov For instance, studies have shown that introducing specific groups can significantly impact the ability to mobilize cadmium from deposits in the liver and kidneys. nih.gov Two derivatives, sodium N-(4-methoxybenzyl)-D-glucamine-N-carbodithioate (MeOBGDTC) and sodium N-[3-(trifluoromethyl)benzyl]-D-glucamine-N-carbodithioate (CF3BGDTC), were found to be more effective than the parent BGDTC. nih.gov MeOBGDTC, in particular, demonstrated superior efficacy, reducing kidney cadmium to 30% and liver cadmium to 50% of the levels achieved with the parent compound. nih.gov
Further research has explored how different N-alkyl groups on dithiocarbamate (B8719985) derivatives influence lipophilicity and, consequently, their ability to penetrate tissues and mobilize intracellular metals. The benzyl group in N-benzylglucamine dithiocarbamate (BGDTC) provides greater lipophilicity compared to shorter alkyl chains like methyl or propyl, enhancing its capacity to cross cell membranes and access intracellular cadmium. This principle guides the design of new analogs with optimized biodistribution. For example, N-propyl derivatives have been shown to reduce acute cadmium toxicity in mice by 60%, an efficacy comparable to the benzyl analog.
Beyond chelation, glucopyranosyl-conjugated benzyl derivatives are being synthesized and evaluated for other therapeutic applications, such as selective cytotoxic agents against cancer cells. nih.gov These design strategies often involve "click chemistry" to link the sugar and benzyl moieties, creating libraries of compounds for screening. nih.gov
Table 1: Efficacy of Substituted this compound-N-carbodithioate Derivatives in Cadmium Mobilization
This table presents a summary of research findings on the effectiveness of rationally designed this compound derivatives in reducing cadmium levels in preclinical models. Data is compiled from studies applying the Topliss scheme.
| Compound Name | Substituent (R) on Benzyl Group | Relative Efficacy vs. Parent Compound (BGDTC) | Reference |
| Sodium N-(4-methoxybenzyl)-D-glucamine-N-carbodithioate (MeOBGDTC) | 4-OCH₃ | Superior efficacy; reduced kidney Cd to 30% and liver Cd to 50% of levels obtained with the parent compound. | nih.gov |
| Sodium N-[3-(trifluoromethyl)benzyl]-D-glucamine-N-carbodithioate (CF3BGDTC) | 3-CF₃ | Superior to the parent compound in reducing liver cadmium levels; equivalent in reducing renal cadmium levels. | nih.gov |
| Sodium N-(4-chlorobenzyl)-D-glucamine-N-carbodithioate (ClBGDTC) | 4-Cl | Substitution had an appreciable effect on organ selectivity and efficacy, though specific comparative values to the parent were part of a broader study. | nih.gov |
| Sodium N-(4-methylbenzyl)-D-glucamine-N-carbodithioate (MeBGDTC) | 4-CH₃ | Substitution had an appreciable effect on organ selectivity and efficacy, though specific comparative values to the parent were part of a broader study. | nih.gov |
Advanced Mechanistic Elucidation of Biological Pathways and Pharmacological Targets
A deeper understanding of how this compound and its derivatives interact with biological systems is crucial for their optimization and clinical translation. Research has begun to unravel the complex mechanisms underlying their therapeutic effects, particularly in the context of heavy metal detoxification.
Studies on this compound dithiocarbamate (BGD) have clarified its mechanism for mobilizing renal and hepatic cadmium. nih.gov The process involves several key steps:
Cellular Uptake: BGD is taken up into renal tubular cells and hepatocytes. nih.govnih.gov In the kidney, this uptake appears to be dependent on the enzyme gamma-glutamyltranspeptidase (γ-GTP). nih.gov In hepatocytes, evidence suggests that BGD transport may occur via a facilitated diffusion system. nih.gov
Intracellular Chelation: Once inside the cells, BGD binds to cadmium, forming a Cd-BGD complex. nih.gov
Efflux and Excretion: The newly formed complex is then exported from the cell. In renal tubular cells, the Cd-BGD complex is secreted across the basolateral membrane via a probenecid-sensitive organic anion transport system. nih.gov In the liver, the complex is secreted into the bile. nih.govnih.gov Studies with probenecid, an inhibitor of certain transport pathways, suggest that its enhancing effect on BGD-induced cadmium mobilization from hepatocytes is due to the inhibition of BGD glucuronidation, rather than a direct effect on its transport. nih.gov
The dithiocarbamate moiety is central to the compound's function, but other parts of the molecule also play a role. The benzyl group enhances lipophilicity, which aids in cellular uptake, while the glucamine portion contributes to solubility. Computational modeling, including molecular docking and dynamics simulations, is an emerging tool to predict the binding affinity of these derivatives to therapeutic targets. For instance, such models can map the interactions between the dithiocarbamate group and the active sites of enzymes.
Beyond metal chelation, derivatives are being investigated for other pharmacological targets. Some dithiocarbamates are known to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases. The this compound scaffold is being explored in this context, where the benzyl group could improve cellular uptake and the glucamine moiety could enhance solubility, potentially leading to novel anticancer agents.
Exploration of this compound in Novel Catalytic Systems and Material Science Applications
The unique chemical structure of this compound makes it an attractive candidate for applications beyond pharmacology, particularly in catalysis and material science. While direct applications of this compound itself are still emerging, research on its parent molecule, D-glucosamine, and structurally related compounds highlights the potential.
Catalytic Systems: Chiral amines and sugar-derived ligands are highly valuable in asymmetric catalysis. D-glucosamine, being a readily available chiral molecule, has been successfully used as a ligand in various metal-catalyzed reactions. nih.govresearchgate.net For example, D-glucosamine has served as a green ligand for copper(I)-catalyzed domino reactions. nih.gov The presence of both amino and hydroxyl groups allows it to coordinate with metal ions, creating a chiral environment that can influence the stereochemical outcome of a reaction. This suggests that this compound, with its additional benzyl group, could be developed into a novel ligand for transition metal complexes, potentially offering unique solubility and reactivity in organic or aqueous media. rsc.org The synthesis of metal complexes with ligands like N-benzyl-N-nitrosohydroxylamine, which shares the N-benzyl feature, demonstrates the feasibility of coordinating metals to N-benzyl structures. scirp.org The development of catalysts based on this compound could be particularly useful in green chemistry, leveraging its derivation from a natural sugar. researchgate.net
Material Science: In material science, polymers and nanocomposites derived from sugars are of great interest for biomedical and environmental applications. Research has been conducted on the synthesis of nanocomposites based on poly(N-vinylbenzyl-N-methyl-d-glucamine), a polymer structurally related to this compound. researchgate.net Such materials could find use in creating functional membranes for the removal of pollutants or as scaffolds in biomedical devices. researchgate.net The this compound structure could be incorporated into polymers to create specialized resins for applications like selective ion removal. Furthermore, organometallic compounds are increasingly used to create materials with novel properties, such as antibacterial surfaces or components for medical implants. solubilityofthings.com this compound could serve as a building block or stabilizing agent for such advanced materials. For instance, N-benzyl-N,O-succinyl chitosan (B1678972), a derivative of the related biopolymer chitosan, has been synthesized to create pH-responsive micelles for drug delivery. mdpi.com This points to the potential of chemically modified N-benzyl-sugar structures in creating smart materials.
Translational Research from Preclinical Findings to Potential Clinical Applications
The transition from promising laboratory results to clinical use is a critical step in drug development. For this compound and its derivatives, preclinical research has established a strong foundation, primarily in the treatment of heavy metal poisoning and as a protective agent against drug-induced toxicity.
Cadmium Detoxification: A significant body of preclinical work supports the therapeutic potential of this compound dithiocarbamate (BGD) in treating cadmium toxicity. Studies in rat models have shown that BGD is highly effective in decreasing cadmium concentrations in the liver and kidneys, the primary organs of accumulation. nih.govnih.gov This mobilization of cadmium leads to a therapeutic effect on cadmium-induced renal damage, significantly decreasing the urinary excretion of protein and enzymes that are markers of kidney injury. nih.gov Furthermore, combined treatment of BGD with other chelators has been shown to prevent cadmium-induced testicular toxicity in rats by reducing cadmium concentration in the testes without causing undesirable redistribution to the brain. nih.gov
Protection Against Nephrotoxicity: The chelating properties of this compound derivatives have also been evaluated for their ability to mitigate the side effects of other drugs. In a rat model of cisplatin-induced nephrotoxicity, BGD and its hydroxylated and carboxylated analogs were assessed. nih.gov These derivatives, particularly sodium N-p-hydroxymethylbenzyl-D-glucamine dithiocarbamate (HBGD) and sodium N-p-carboxybenzyl-D-glucamine dithiocarbamate (CBGD), effectively prevented the kidney damage caused by the chemotherapy agent cisplatin (B142131). nih.gov Importantly, this protective effect did not compromise the antitumor efficacy of cisplatin in carcinoma-bearing rats. nih.gov
Table 2: Summary of Key Preclinical Findings for this compound Derivatives
This table outlines significant results from preclinical animal studies, highlighting the potential therapeutic applications of this compound dithiocarbamate (BGD) and its analogs.
| Application Area | Derivative(s) Studied | Animal Model | Key Findings | Reference(s) |
| Cadmium-Induced Renal Toxicity | This compound dithiocarbamate (BGD) | Rat | Significantly decreased Cd concentrations in liver and kidney; reduced urinary markers of renal damage. | nih.gov |
| Cadmium-Induced Testicular Toxicity | BGD, N-p-isopropylbenzyl-D-glucamine dithiocarbamate (PBGD) | Rat | In combination with DED, prevented Cd-induced testicular damage and sterility without redistributing Cd to the brain. | nih.gov |
| Cisplatin-Induced Nephrotoxicity | BGD, HBGD, CBGD | Rat | Protected against cisplatin-induced kidney damage; decreased platinum concentrations in liver and kidney without affecting antitumor efficacy. | nih.gov |
| Cadmium Body Burden | N-benzyl-N-dithiocarboxy-D-glucamine (BDCG) | Mouse | Highly effective in lowering whole-body and renal cadmium stores. | nih.gov |
While these preclinical results are compelling, the path to clinical application requires further investigation. Early-stage ADME-Tox (adsorption, distribution, metabolism, excretion, and toxicity) studies are essential. For example, preclinical evaluations of some novel drug candidates, such as 1H-benzylindole derivatives, have shown that factors like protein binding and metabolism can significantly impact antiviral activity, underscoring the importance of these translational studies. nih.gov Future research on this compound derivatives will need to systematically evaluate their pharmacokinetic profiles and long-term safety to determine their viability as clinical candidates.
Q & A
Basic Research Questions
Synthesis and Characterization of N-Benzyl-D-glucamine Q: What are the recommended methodologies for synthesizing and characterizing this compound? A: Synthesis typically involves reductive amination between D-glucamine and benzaldehyde under hydrogenation conditions. Key steps include:
- Reaction Setup : Combine D-glucamine with benzaldehyde in methanol, followed by catalytic hydrogenation (e.g., 10% Pd/C, 50 psi H₂, 24 hrs) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol.
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, glucamine backbone between δ 3.0–4.0 ppm) and high-resolution mass spectrometry (HRMS). Compare with spectral databases like NIST Chemistry WebBook for validation .
Analytical Detection of this compound in Complex Matrices Q: How can researchers detect and quantify this compound in biological samples? A: Use HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS/MS):
- Column : C18 reversed-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Sample Prep : Deproteinize biological fluids (e.g., plasma) via acetonitrile precipitation. Validate recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Mechanistic Insights into Metal Chelation by this compound Derivatives Q: How can researchers evaluate the metal-chelating efficacy of this compound dithiocarbamate (NBG-DTC) in vitro and in vivo? A: Design experiments to assess binding affinity and selectivity:
- In Vitro : Use UV-Vis spectroscopy to monitor metal-ligand complex formation (e.g., Hg²⁺ or Pb²⁺) at λ = 250–300 nm. Calculate stability constants via Job’s plot .
- In Vivo : Administer NBG-DTC to metal-intoxicated animal models (e.g., rats exposed to HgCl₂). Measure urinary metal excretion via ICP-MS and compare with untreated controls .
- Contradiction Resolution : Address variability in chelation efficiency by testing pH-dependent binding (e.g., enhanced Hg²⁺ uptake at physiological pH 7.4) .
Structural Modifications for Enhanced Bioactivity Q: What strategies optimize this compound for targeted applications, such as peptide conjugation or enzyme inhibition? A: Functionalize the benzyl group or hydroxyl residues:
- Peptide Conjugation : Introduce a carboxylate linker (e.g., succinic anhydride) at the hydroxyl group for coupling to amine-terminated peptides via EDC/NHS chemistry .
- Enzyme Inhibition : Synthesize fluorinated analogs (e.g., 2-deoxy-2-fluoro derivative) using DAST (diethylaminosulfur trifluoride) to enhance binding to carbohydrate-active enzymes .
Addressing Data Contradictions in Chelation Studies Q: How should researchers resolve discrepancies in reported chelation efficiencies of NBG-DTC across studies? A: Conduct a systematic review with meta-analysis:
- Data Collection : Aggregate results from in vitro (stability constants) and in vivo (metal excretion rates) studies.
- Statistical Analysis : Use ANOVA to identify variables (e.g., pH, ligand:metal ratio) causing divergence.
- Validation : Replicate key experiments under standardized conditions (e.g., ISO 10993-23 for biocompatibility assays) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
